Superior Anti-Pseudomonal Activity Against Aminoglycoside-Resistant Isolates Versus Ceftazidime and Cefpirome
Cefepime demonstrates quantifiably superior activity against aminoglycoside-resistant Pseudomonas aeruginosa compared to ceftazidime and cefpirome. In a study of 71 aminoglycoside-resistant P. aeruginosa isolates, cefepime achieved an MIC90 of 32 mg/L, representing a four-fold improvement (two dilutions lower) compared to both ceftazidime (128 mg/L) and cefpirome (128 mg/L) [1]. Against imipenem/cilastatin-resistant P. aeruginosa, cefepime MIC90 was 16 μg/mL compared to 32 μg/mL for both cefpirome and ceftazidime, demonstrating two-fold greater potency [2]. The study further noted that cefepime showed no cross-resistance with imipenem/cilastatin, and its affinity for Pseudomonas cephalosporinase was extremely low as evidenced by a much higher Ki value than comparators [2].
| Evidence Dimension | MIC90 against aminoglycoside-resistant P. aeruginosa |
|---|---|
| Target Compound Data | 32 mg/L (cefepime) |
| Comparator Or Baseline | Ceftazidime: 128 mg/L; Cefpirome: 128 mg/L |
| Quantified Difference | Four-fold lower MIC90 (two dilutions) versus both comparators |
| Conditions | Agar dilution method, 71 aminoglycoside-resistant clinical P. aeruginosa isolates, inoculum 10⁴ CFU/spot |
Why This Matters
Procurement decisions for antimicrobial susceptibility testing panels and clinical treatment of aminoglycoside-resistant Pseudomonas infections should prioritize cefepime based on this 4-fold MIC90 advantage.
- [1] Comparative Antimicrobial Activity of FK037, Cefpirome, Ceftazidime and Cefepime against Aminoglycoside-Sensitive and Aminoglycoside-Resistant Pseudomonas aeruginosa and Pseudomonas spp. Scilit. 1995. View Source
- [2] Imipenem/cilastatin-resistant Pseudomonas aeruginosaに対するcefepimeの有効性. Japanese Journal of Chemotherapy. 1995;43(Supplement 2):140-145. View Source
